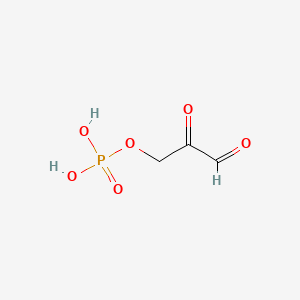

Hydroxypyruvaldehyde phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxypyruvaldehyde phosphate is a 2-oxo aldehyde consisting of pyruvaldehyde having a phosphooxy group at the 3-position. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Biochemical Role and Metabolism

Hydroxypyruvaldehyde phosphate has been identified as a substrate in several metabolic pathways. It plays a crucial role in the metabolism of carbohydrates and is involved in glycolytic processes. Notably, it has been detected in human erythrocytes, where it is formed from glucose metabolism. Studies have shown that this compound may serve as a natural substrate for glyoxalases, enzymes that detoxify reactive carbonyl compounds .

Enzyme Interaction and Inhibition

This compound is known to interact with various enzymes, notably aldolase. Research indicates that it can lead to the oxidative inactivation of aldolase, which is significant for understanding enzyme regulation and metabolic control . This property makes it a valuable compound for studying enzyme kinetics and mechanisms.

Synthetic Applications

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo isomerization under alkaline conditions allows for its conversion into other useful compounds such as 3-phosphoglycerate, which is pivotal in metabolic pathways .

Case Study 1: Metabolic Pathways

A study conducted on Methanocaldococcus jannaschii demonstrated the formation of this compound during the metabolism of glycerol and dihydroxyacetone. The use of gas chromatography-mass spectrometry (GC-MS) allowed for the precise identification and quantification of this compound, highlighting its role in microbial metabolism .

Case Study 2: Aldolase Inactivation

Research on the interaction between this compound and aldolase showed that this compound could lead to enzyme inactivation through paracatalytic mechanisms. This finding underscores its potential as a tool for investigating enzyme behavior under various conditions .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property | Description |

|---|---|

| Chemical Structure | This compound (C₃H₇O₇P) |

| Formation | Detected in human erythrocytes from glucose metabolism |

| Role in Metabolism | Substrate for glyoxalases; involved in glycolysis |

| Enzyme Interaction | Can cause oxidative inactivation of aldolase |

| Synthetic Applications | Intermediate for synthesizing 3-phosphoglycerate |

Analyse Des Réactions Chimiques

Oxidative Formation in Enzymatic Systems

HPAP is generated via the paracatalytic oxidation of enzyme-bound intermediates. In aldolase-catalyzed reactions, the dihydroxyacetone phosphate (DHAP)-enzyme complex reacts with hexacyanoferrate(III), leading to HPAP formation through an oxidative bypass (Scheme 1) . This pathway competes with the normal glycolytic cycle, producing HPAP and hexacyanoferrate(II) as byproducts.

Key Reaction:

Aldolase DHAP+2[Fe CN 6]3−→HPAP+2[Fe CN 6]4−+H2O

Mechanism: The oxidation involves abstraction of a hydride ion from the DHAP-enzyme intermediate, yielding HPAP .

Enzymatic Inactivation via Covalent Modification

HPAP participates in paracatalytic enzyme inactivation. When aldolase interacts with HPAP, covalent modifications occur:

-

Radioactive Labeling : Incubation of aldolase with 14C-labeled fructose 1,6-bisphosphate and hexacyanoferrate(III) results in 14C and phosphate incorporation into the enzyme (Table 1) .

-

Inactivation Kinetics : HPAP inactivates aldolase at a rate of ~10% activity loss/hour at 2 mM concentration .

Table 1 : Incorporation of 14C and Phosphate During Aldolase Inactivation

| Component | Incorporated (mol/mol subunit) |

|---|---|

| 14C | 0.83 |

| Phosphate | 0.96 |

Reactivity with Tetranitromethane

HPAP is identified as a product in the reaction between tetranitromethane and the carbanionic intermediate of aldolase. This reaction also yields D-5-ketofructose 1,6-diphosphate, demonstrating HPAP’s role in radical-mediated oxidation processes .

Metabolic Role in Erythrocytes

HPAP accumulates in human erythrocytes under glycolytic inhibition (e.g., by N-ethylmaleimide or iodoacetate), reaching concentrations up to 0.7 µmol/L . Its formation correlates with disrupted glycolysis, suggesting it acts as a metabolic stress marker.

Proposed Pathway :

GlucoseGlycolysisDHAPOxidative StressHPAP

Interaction with Glyoxalase System

HPAP is a putative substrate for glyoxalases, enzymes that detoxify cytotoxic α-oxoaldehydes . While direct evidence is limited, its structural similarity to methylglyoxal supports this role.

Comparative Reactivity :

| Compound | Glyoxalase Substrate | Cytotoxicity |

|---|---|---|

| HPAP | Likely | Moderate |

| Methylglyoxal | Confirmed | High |

Base-Catalyzed Rearrangement

Analogous to α-hydroxyphosphonates, HPAP may undergo base-catalyzed rearrangement to form phosphorylated derivatives. For example:

HPAPBasePhosphorylated enol ether+H2O

This reaction is hypothesized based on studies of structurally related compounds .

Hydrolysis

The phosphate ester group in HPAP is susceptible to hydrolysis under acidic or enzymatic conditions, yielding hydroxypyruvaldehyde and inorganic phosphate:

HPAP+H2O→Hydroxypyruvaldehyde+Pi

This reaction is critical for metabolic turnover but remains poorly characterized .

Propriétés

Numéro CAS |

39217-31-7 |

|---|---|

Formule moléculaire |

C3H5O6P |

Poids moléculaire |

168.04 g/mol |

Nom IUPAC |

2,3-dioxopropyl dihydrogen phosphate |

InChI |

InChI=1S/C3H5O6P/c4-1-3(5)2-9-10(6,7)8/h1H,2H2,(H2,6,7,8) |

Clé InChI |

NZAAQWRNVFEKME-UHFFFAOYSA-N |

SMILES |

C(C(=O)C=O)OP(=O)(O)O |

SMILES canonique |

C(C(=O)C=O)OP(=O)(O)O |

Key on ui other cas no. |

39217-31-7 |

Synonymes |

hydroxymethylglyoxal phosphate hydroxypyruvaldehyde phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.